molecular formula C17H14N6OS B5653725 N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide

N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B5653725
M. Wt: 350.4 g/mol
InChI Key: MLTZOKGNHPLBHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds similar to the one often involves microwave-assisted facile synthesis, leveraging Schiff's bases formation, and subsequent cyclization reactions. For instance, Tiwari et al. (2017) described the solvent-free synthesis of benzamide derivatives under microwave irradiation, a method that could potentially be adapted for synthesizing the target compound due to the efficiency and speed of microwave-assisted reactions (Tiwari et al., 2017).

Molecular Structure Analysis

The molecular structure of benzothiadiazole and triazole-containing compounds is often elucidated using spectroscopic methods such as IR, NMR, and mass spectrometry. These techniques confirm the presence of the desired functional groups and the overall molecular architecture. For example, the detailed structure analysis performed by Ćaleta et al. (2008) on novel benzothiazoles provides insights into how similar analyses could be approached for the compound (Ćaleta et al., 2008).

Chemical Reactions and Properties

Benzothiadiazole and triazole rings are known for participating in various chemical reactions, including cycloadditions, substitutions, and isomerizations. These reactions often yield derivatives with significant biological or catalytic activity. For instance, Argilagos et al. (1997) reported on the isomerization of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines, showcasing the reactive versatility of these rings (Argilagos et al., 1997).

Physical Properties Analysis

The physical properties of benzothiadiazole and triazole derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in various fields. These properties are typically influenced by the molecular structure, functional groups, and overall molecular geometry. Studies like those conducted by Obasi et al. (2017) on benzothiazole derivatives provide valuable data on these aspects (Obasi et al., 2017).

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-3-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS/c1-22(9-12-5-6-15-16(7-12)21-25-20-15)17(24)13-3-2-4-14(8-13)23-10-18-19-11-23/h2-8,10-11H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTZOKGNHPLBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=NSN=C2C=C1)C(=O)C3=CC(=CC=C3)N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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